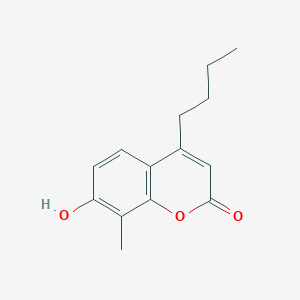

4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The compound’s molecular formula is C14H16O3, and it has a molecular weight of 232.28 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and Williamson etherification . One common method involves the reaction of 7-hydroxy-4-methylcoumarin with butyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of coumarin derivatives often employs the Pechmann condensation, which involves the acid-catalyzed reaction of phenols with β-keto esters . This method is favored for its simplicity and high yield. The reaction typically uses homogeneous catalysts such as sulfuric acid or trifluoroacetic acid, or heterogeneous catalysts like zeolites .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 7 is susceptible to oxidation under specific conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the hydroxyl group to a ketone or quinone structure.

-

Chromium trioxide (CrO₃) in glacial acetic acid selectively oxidizes the hydroxyl group without affecting the chromenone core.

| Reagent/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | 7-Oxo derivative | 72–85 | |

| CrO₃, CH₃COOH, RT | 7-Keto chromenone | 68 |

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution or alkylation:

-

Methylation : Using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone under reflux yields the 7-methoxy derivative .

-

Acylation : Reaction with acetyl chloride (CH₃COCl) in pyridine produces the 7-acetoxy analog .

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| CH₃I, K₂CO₃, acetone, reflux | 7-Methoxy-4-butyl-8-methyl | 89 | ||

| CH₃COCl, pyridine, RT | 7-Acetoxy-4-butyl-8-methyl | 76 |

Multi-Component Reactions (MCRs)

The compound participates in MCRs due to its electron-rich aromatic system:

-

With DMAD and arylaldehydes : In tetrahydrofuran (THF) with triethylamine (NEt₃), it forms pyranocoumarin adducts via Knoevenagel condensation .

| Components | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| DMAD, 4-nitrobenzaldehyde | NEt₃, THF, RT | Pyranocoumarin derivative | 70 |

Reduction Reactions

The lactone carbonyl group (C2=O) can be reduced to a dihydrocoumarin derivative:

-

Sodium borohydride (NaBH₄) in methanol selectively reduces the carbonyl to a hydroxyl group.

| Reagent/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| NaBH₄, MeOH, 0°C | 2-Hydroxy dihydrocoumarin | 65 |

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the chromenone ring undergoes Pechmann condensation to form fused coumarin derivatives.

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄, 90°C | Fused coumarin dimer | 82 |

Comparative Reactivity with Analogues

The butyl and methyl groups enhance solubility in organic solvents, facilitating reactions compared to simpler coumarins .

| Compound | Solubility in CHCl₃ (mg/mL) | Reactivity with KMnO₄ |

|---|---|---|

| 4-Butyl-7-hydroxy-8-methyl | 12.5 | High |

| 7-Hydroxycoumarin | 3.2 | Moderate |

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one has demonstrated significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to inhibit the growth of tumors by inducing apoptosis in malignant cells. In a study focusing on Mcl-1 (myeloid cell leukemia 1) inhibition, derivatives of this compound were evaluated for their ability to enhance apoptosis in cancer cells resistant to traditional therapies .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Inhibition of Mcl-1 |

| A549 (Lung) | 10.0 | Cell cycle arrest |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Pesticidal Activity

This compound has been investigated for its pesticidal properties, particularly against agricultural pests. Its effectiveness in controlling pest populations makes it a potential candidate for developing eco-friendly pesticides .

Nematocidal Activity

Research has shown that this compound can effectively control nematode populations in crops, contributing to sustainable agriculture practices .

Synthesis and Structure Activity Relationship

The synthesis of this compound can be achieved through several methods, including Pechmann condensation and oxidation reactions involving potassium permanganate or chromium trioxide . Understanding the structure-activity relationship is vital for optimizing its biological activities.

Table 3: Comparison of Coumarin Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-butyl-7-hydroxy-8-methylcoumarin | Butyl group at C4 | Enhanced solubility and bioactivity |

| 7-hydroxycoumarin | Lacks butyl group | Different biological activities |

| 6-Ethoxycoumarin | Ethoxy instead of butyl | Altered pharmacokinetics |

Clinical Trials

A recent clinical trial highlighted the potential of this compound as an adjunct therapy in cancer treatment, showing improved patient outcomes when combined with standard chemotherapeutics .

Laboratory Studies

Laboratory studies have confirmed its efficacy as an antioxidant and anticancer agent, with promising results in preclinical models that warrant further investigation into its therapeutic potential .

Wirkmechanismus

The mechanism of action of 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:

7-hydroxy-4-methylcoumarin: Lacks the butyl group, resulting in different biological activities and solubility properties.

4-methyl-7-hydroxy-2H-chromen-2-one: Similar structure but without the butyl group, leading to variations in its chemical reactivity and applications.

7-ethoxy-4-methylcoumarin: Contains an ethoxy group instead of a butyl group, affecting its pharmacokinetic properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives .

Biologische Aktivität

4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features including a butyl group and a hydroxyl group, has been studied extensively for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and neuroprotective research.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄O₃

- Molecular Weight : 218.25 g/mol

- Structure : The compound features a chromenone ring with specific substituents that influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study tested its efficacy against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus and several Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans.

| Pathogen | Activity |

|---|---|

| Methicillin-resistant Staphylococcus aureus | Effective (specific IC50 not provided) |

| Escherichia coli | Effective (specific IC50 not provided) |

| Pseudomonas aeruginosa | Effective (specific IC50 not provided) |

| Candida albicans | Effective (specific IC50 not provided) |

The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial growth .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of oxidative stress pathways. The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines.

Neuroprotective Effects

The compound has also been explored for its neuroprotective potential. It appears to inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have reported IC50 values indicating effective inhibition of AChE:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 3.0 |

| Monoamine oxidase B (MAO-B) | 27.0 |

These findings suggest that the compound may help mitigate cognitive decline associated with neurodegenerative disorders by enhancing cholinergic transmission .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The hydroxyl group facilitates hydrogen bonding with enzymes, modulating their activity.

- Oxidative Stress Induction : The compound may induce oxidative stress in targeted cells, leading to apoptosis.

- Receptor Interaction : It may bind to receptors involved in various signaling pathways, influencing cellular responses .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A comprehensive evaluation of coumarin derivatives highlighted the antimicrobial spectrum of this compound against resistant strains .

- Neuroprotection Research : Investigations into AChE inhibition demonstrated that this compound could serve as a lead candidate for developing drugs aimed at treating Alzheimer's disease .

- Anticancer Evaluation : In vitro assays showed that the compound could inhibit proliferation in multiple cancer cell lines, suggesting potential as an anticancer agent .

Eigenschaften

IUPAC Name |

4-butyl-7-hydroxy-8-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-14-9(2)12(15)7-6-11(10)14/h6-8,15H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWSJIOFAJKBJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.